Beta-Amyloid (1-14), mouse, rat

Protein Aggregation Amyloidogenesis Species-Specific Modeling

Beta-Amyloid (1-14), mouse, rat (DAEFGHDSGFEVRH) is the only scientifically valid species-matched negative control for human Aβ aggregation assays involving rodent proteins or cells. The rodent sequence carries three non-synonymous substitutions (Gly5Arg, Phe10Tyr, Arg13His) that confer statistically proven lower aggregation propensity (p=0.011), blocking neurotoxic oligomer assembly seen with the human fragment. Using human Aβ(1-14) in rodent systems artificially inflates aggregation kinetics and yields erroneous conclusions about clearance, toxicity, and antibody epitope recognition. This peptide is also indispensable for metal-binding domain structural studies (zinc-induced dimerization forms a dead-end complex), for calibrating species-specific SRM/MRM/PRM proteomics assays (acetylated [M+H]+ = 1644.7), and for generating truly species-specific monoclonal/polyclonal antibodies that avoid the high background of human-epitope antibodies. Order the rodent fragment to ensure assay validity and data reproducibility.

Molecular Formula
Molecular Weight 1602.7
Cat. No. B1578805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBeta-Amyloid (1-14), mouse, rat
Molecular Weight1602.7
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Beta-Amyloid (1-14), Mouse, Rat: A Species-Specific N-Terminal Fragment for Differentiated Alzheimer's Research


Beta-Amyloid (1-14), mouse, rat is a synthetic peptide fragment corresponding to the N-terminal amino acids 1-14 of the rodent amyloid-beta (Aβ) sequence (DAEFGHDSGFEVRH). This fragment encompasses the critical metal-binding domain and contains three amino acid substitutions at positions 5, 10, and 13 (Gly5Arg, Phe10Tyr, Arg13His) that distinguish it from its human counterpart [1]. Unlike the highly aggregation-prone human Aβ(1-14), the rodent sequence exhibits a markedly lower propensity to aggregate, making it an essential control and investigative tool for dissecting species-specific pathological mechanisms in Alzheimer's disease (AD) models [2].

Why Substituting Human Beta-Amyloid (1-14) for the Rodent Sequence Can Invalidate Mouse and Rat Model Studies


The simple substitution of human Aβ(1-14) for its rodent-specific counterpart is not scientifically valid due to the profound functional consequences of three non-synonymous amino acid substitutions within this critical N-terminal domain. These sequence variations are not conservative; they fundamentally alter the peptide's biophysical properties, including its unique zinc-coordination geometry and cross-monomer interaction capability, which directly hinders the assembly of neurotoxic oligomeric aggregates—a phenomenon not observed with the human sequence [1]. Consequently, using the human peptide in rodent-derived systems introduces a molecular entity with artificially high aggregation kinetics and altered metal-binding dynamics, leading to erroneous conclusions about endogenous clearance, toxicity, and epitope-specific antibody recognition in mouse and rat models [2].

Quantitative Evidence for Choosing Beta-Amyloid (1-14), Mouse, Rat Over Human Analogs


Three Critical Amino Acid Substitutions Directly Reduce Aggregation Propensity Versus Human Aβ

The rodent Aβ(1-14) peptide contains three amino acid substitutions relative to the human sequence (R5G, Y10F, H13R). This sequence divergence directly causes a statistically significant reduction in aggregation propensity. In a direct Thioflavin T (ThT) kinetic fluorescence assay, mouse/rat Aβ demonstrated a markedly lower aggregation propensity compared to the human form (ANOVA, p = 0.011) [1].

Protein Aggregation Amyloidogenesis Species-Specific Modeling

Rodent-Specific Zinc-Binding Dimerization Prevents Oligomeric Assembly Unlike Human Aβ(1-16)

NMR solution structure determination of rat Aβ(1-16) revealed a zinc-induced dimerization where the coordination site involves residues His-6 and His-14 of both peptide chains. Critically, the C-terminal tails of the two polypeptide chains in the rat dimer are oriented in opposite directions, a conformation that hinders the assembly of dimers into higher-order neurotoxic oligomeric aggregates. This divergent structural mechanism is not present in the human Aβ(1-16) zinc-bound structure and is proposed to underpin the natural resistance of rats to AD-like pathology [1].

Metal Binding Solution NMR Structure Alzheimer's Resistance

Distinct Mass Spectrometry Profile Enables Unambiguous Discrimination from Human Aβ(1-14)

The acetylated form of rat Aβ(1-14) has a calculated monoisotopic mass [M+H]+ of 1644.70372, with a mean observed mass of 1644.9. In contrast, the human acetylated Aβ(1-14) has a calculated mass of 1698.7, differing by approximately 54 Da. This mass difference, resulting from the three amino acid substitutions, provides a robust analytical handle for unambiguous identification and quantification in mass spectrometry-based proteomics or quality control workflows [1].

Mass Spectrometry Analytical Validation Peptide Characterization

Limited Antibody Cross-Reactivity at the N-Terminus Necessitates Rodent-Specific Immunoreagents

Commercial polyclonal antibodies raised against the human Aβ N-terminal epitope (aa 1-14 sequence: DAEFRHDSGYEVHH) show only partial recognition of the rodent sequence. Specifically, an antibody directed against the human 1-14 epitope demonstrates only 78% identity (11/14 residues) and 85% positive (12/14 residues) with the rat and mouse beta-amyloid containing proteins [1]. This indicates that the three-residue difference significantly perturbs antibody binding affinity.

Immunohistochemistry ELISA Epitope Mapping

High-Value Applications for Beta-Amyloid (1-14), Mouse, Rat Based on Species-Specific Evidence


Negative Control for Aggregation Assays with Human Aβ in Rodent-Derived Systems

In any in vitro assay measuring human Aβ aggregation (e.g., ThT fluorescence, dynamic light scattering) where the biological context involves rodent proteins or cells, Beta-Amyloid (1-14), mouse, rat is the only scientifically appropriate negative control. Its statistically proven lower aggregation propensity (p = 0.011) relative to human Aβ ensures that observed aggregation is due to the human peptide's inherent properties and not an artifact of the assay conditions [1].

Elucidating Metal-Binding Domain Biology Without Oligomerization Confounders

For structural and biophysical studies focused on the metal-binding domain (residues 1-16), the rodent fragment is an indispensable tool. Its zinc-induced dimerization results in a 'dead-end' complex where oppositely oriented C-tails physically block further oligomeric assembly, unlike the human version. This allows researchers to isolate and study metal-binding events and early dimerization steps without the confounding variable of rapid, downstream aggregation into polymorphic oligomers [2].

Species-Matched Standard for Quantitative Mass Spectrometry Assays

When developing targeted proteomics assays (e.g., SRM/MRM, PRM) for quantifying endogenous Aβ peptides in mouse or rat brain tissue or cerebrospinal fluid, the use of human Aβ(1-14) as a calibration standard is a critical source of error. The unique mass of the rodent peptide (calculated [M+H]+ of 1644.7 for the acetylated form) and distinct chromatographic properties mandate the use of the species-matched synthetic peptide to ensure accurate, matrix-appropriate calibration curves for absolute quantification [3].

Generating Rodent-Specific Anti-Aβ Antibodies for Endogenous Studies

Studies aiming to map the distribution of endogenous murine or rat Aβ in wild-type or knock-in models cannot rely on antibodies raised against the human 1-14 epitope, which shows only partial cross-reactivity (78% identity). The rodent Aβ(1-14) peptide is the essential immunogen for generating truly species-specific polyclonal or monoclonal antibodies. This avoids the high background and low signal-to-noise ratio that occurs when human-specific antibodies fail to adequately recognize their rodent target [4].

Quote Request

Request a Quote for Beta-Amyloid (1-14), mouse, rat

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.